Product packaging for Cyclopropyl methyl ketone(Cat. No.:CAS No. 765-43-5)

Cyclopropyl methyl ketone

Cat. No.: B1669517
CAS No.: 765-43-5
M. Wt: 84.12 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Small Ring Systems

Cyclopropyl (B3062369) methyl ketone holds a significant position in organic chemistry, particularly in the study of small, strained ring systems. The three-membered cyclopropane (B1198618) ring is notable for its high ring strain, approximately 27.5 kcal/mol, which arises from the compressed C-C-C bond angles of 60° and eclipsing hydrogen atoms. rsc.orgthieme-connect.com This strain energy influences the compound's reactivity, making the cyclopropane ring susceptible to ring-opening reactions under various conditions. ontosight.aithieme-connect.com The bonding in cyclopropanes is unique; the C-C bonds have enhanced p-character, resembling C=C double bonds, while the C-H bonds exhibit increased s-character, making them shorter and stronger than those in typical alkanes. rsc.orgacs.org

The presence of the carbonyl group adjacent to the cyclopropane ring further activates the molecule. This "donor-acceptor" system, where the cyclopropyl group can act as an electron donor and the carbonyl as an electron acceptor, allows for a range of chemical transformations. unl.ptresearchgate.net This unique electronic nature makes cyclopropyl ketones valuable synthons in organic synthesis. ontosight.ai

Historical Perspectives on Cyclopropyl Methyl Ketone Synthesis and Early Characterization

The first preparation of this compound was reported in 1887 through the thermal decomposition of acetylcyclopropanecarboxylic acid. chemicalbook.com However, this method, along with the oxidation of cyclopropylalkenes, did not gain widespread use due to the difficulty in preparing the starting materials. chemicalbook.com Another early method involved the reaction of cyclopropyl cyanide with a methylmagnesium bromide Grignard reagent, but this approach was hampered by the challenging synthesis of cyclopropyl cyanide and resulted in a low yield of about 40%. chemicalbook.comorgsyn.org

A more practical and widely adopted synthesis involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304) using a base. orgsyn.org This method, similar to one employed by early researchers, involves treating the chlorinated ketone with sodium hydroxide (B78521) to induce dehydrohalogenation and subsequent ring closure. orgsyn.orggoogle.com Variations of this approach have been refined over the years, for instance, by preparing 5-chloro-2-pentanone from the treatment of acetopropyl alcohol with hydrogen chloride. orgsyn.org

Early characterization of this compound and related compounds relied on classical chemical methods and physical property measurements. Modern characterization is now routinely performed using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, NOESY) and mass spectrometry, which provide unambiguous structural elucidation. mdpi.com

Significance of the Cyclopropane Moiety in Chemical Research

The cyclopropane ring is a privileged structural motif in chemistry, particularly in medicinal chemistry and natural product synthesis. unl.ptresearchgate.net Its prevalence is due to a combination of unique steric and electronic properties. acs.orgunl.pt The rigid, three-dimensional structure of the cyclopropyl group can act as a conformational lock, holding a molecule in its bioactive conformation, which can lead to enhanced biological potency. unl.ptresearchgate.net

Furthermore, the cyclopropyl group is often used as a bioisostere for other functional groups, such as alkenes or phenyl rings. researchgate.net Its electronic properties allow it to engage in conjugation with adjacent π-systems, acting as an electron-donating group. unl.pt This feature is critical in modulating a molecule's properties, such as its oxidation potential, which can influence its metabolic stability. unl.pt For example, introducing a cyclopropyl group can make a molecule more resistant to metabolic degradation by cytochrome P450 enzymes. unl.pt The unique reactivity of the strained ring also makes it a versatile intermediate for constructing more complex molecular architectures. ontosight.airsc.org

Overview of Research Trajectories for this compound

Research involving this compound has evolved significantly from its initial synthesis and characterization. It is now recognized as a vital intermediate and building block in various fields of chemical synthesis. chemicalbook.comontosight.ai

Key research trajectories include:

Pharmaceutical Synthesis : this compound is a crucial intermediate in the production of several important pharmaceuticals. chemicalbook.comchemicalbook.com Notably, it is used in the synthesis of the anti-HIV drug Efavirenz and fungicides like Cyprodinil and Cyproconazole. chemicalbook.comgoogle.comgoogle.com It also serves as a precursor for various other therapeutic agents, including antiviral, antidepressant, and anti-inflammatory medications. chemicalbook.com

Agrochemicals : In addition to fungicides, it is an intermediate for herbicides such as Isoxaflutole. chemicalbook.comchemicalbook.com

Development of New Synthetic Methods : The unique reactivity of cyclopropyl ketones has spurred the development of novel synthetic transformations. Researchers are actively exploring their use in catalytic cycloaddition reactions, such as [3+2] cycloadditions, to create complex five-membered ring systems. acs.orgresearchgate.netnih.gov These reactions, often promoted by photoredox or Lewis acid catalysis, provide efficient pathways to densely functionalized cyclopentanes. acs.orgnih.gov

Material Science : The reactivity of this compound is also being harnessed in material science for the development of new polymers and resins. chemicalbook.comontosight.ai

Mechanistic Studies : The compound continues to be a subject of fundamental research to understand the conformational behavior and reaction mechanisms of strained ring systems. chemicalbook.comnih.gov Studies investigate its large-amplitude molecular motions and the stereochemical outcomes of its ring-opening reactions. chemicalbook.comresearchgate.net

Recent research has focused on expanding the scope of reactions involving alkyl cyclopropyl ketones, which have traditionally been more challenging substrates than their aryl counterparts. acs.org The development of robust catalytic systems, for instance using samarium(II) iodide, is enabling their efficient participation in formal cycloadditions with a wide range of alkenes and alkynes. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O B1669517 Cyclopropyl methyl ketone CAS No. 765-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylethanone
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InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
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InChI Key

HVCFCNAITDHQFX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C1CC1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID9074854
Record name Cyclopropyl methyl ketone
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl methyl ketone
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Vapor Pressure

44.7 [mmHg]
Record name Cyclopropyl methyl ketone
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CAS No.

765-43-5
Record name Cyclopropyl methyl ketone
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Record name CYCLOPROPYL METHYL KETONE
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Advanced Synthetic Methodologies for Cyclopropyl Methyl Ketone and Its Derivatives

Modern Approaches to Cyclopropyl (B3062369) Methyl Ketone Synthesis

Contemporary synthetic strategies for cyclopropyl methyl ketone focus on maximizing efficiency, whether through minimizing the number of reaction steps, combining multiple transformations into a single sequence, or employing catalysts to improve reaction rates and selectivity.

One-Step Methods for Enhanced Efficiency and Reduced Environmental Impact

A significant advancement in the synthesis of this compound involves the use of ionic liquids in conjunction with microwave heating. This one-step method utilizes the catalytic cracking of α-acetyl-γ-butyrolactone. The process is noteworthy for its high selectivity and yield, with product content reported to be higher than 99% and a total reaction yield exceeding 98%. In this method, an ionic liquid such as 1-butyl-3-methylimidazolium chloride is heated in a microwave reactor, and α-acetyl-γ-butyrolactone is added continuously. The microwave energy promotes the catalytic cracking of the lactone, and the resulting this compound is continuously removed by distillation. This approach is highlighted as being more efficient and environmentally friendly compared to traditional multi-step methods that often involve halogenated intermediates and generate more waste. patsnap.com

CatalystTemperature (°C)Feed Rate ( g/min )Reaction TimeYieldPurity
1-Butyl-3-methylimidazolium chloride14010.01 hr post-feed>98%>99%
1-Ethyl-3-methylimidazolium bromide1001.02 hr post-feed>98%>99%
1-Butyl-3-methylimidazolium iodide1202.01 hr post-feed>98%>99%

Tandem Reaction Sequences for this compound Synthesis

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a streamlined approach to complex molecules. A notable tandem sequence for the synthesis of this compound starts from 2-methylfuran (B129897). This process involves a one-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol. This intermediate then undergoes a chlorination reaction with hydrochloric acid to form 5-chloro-2-pentanone (B45304). The final step is a ring-closing reaction under alkaline conditions to yield this compound. google.com This method is advantageous due to its use of a readily available and cost-effective starting material, its simple and smooth process, and its mild reaction conditions, making it suitable for industrial-scale production. google.com

Catalytic Strategies in this compound Formation

Catalysis is at the forefront of modern organic synthesis, offering pathways to products with high efficiency and selectivity. In the context of this compound and its derivatives, various catalytic strategies have been explored.

Nickel-Catalyzed Reactions: Nickel complexes have been shown to be effective catalysts in the ring-opening and difunctionalization of cyclopropyl ketones. For instance, a (tpy)Ni complex can catalyze the cross-coupling of (p-tolyl)ZnI and chlorotrimethylsilane (B32843) with phenyl cyclopropyl ketone to form an acyclic silyl (B83357) enol ether. chemrxiv.org While not a direct synthesis of the parent this compound, this methodology demonstrates the utility of nickel catalysis in transforming the cyclopropyl ketone scaffold into other valuable molecules.

Photocatalytic Approaches: Photoredox catalysis has emerged as a powerful tool for organic transformations. Asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones can be achieved using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. This method allows for the enantiocontrolled construction of densely substituted cyclopentane (B165970) structures. nih.gov

Precursor Chemistry and Starting Materials for this compound Synthesis

α-Acetyl-γ-butyrolactone as a Key Raw Material

α-Acetyl-γ-butyrolactone is a widely used and competitive raw material for the synthesis of this compound. patsnap.comguidechem.com The traditional and most common route involves a two-step process. First, α-acetyl-γ-butyrolactone undergoes hydrolysis and chlorination with hydrochloric acid to produce 5-chloro-2-pentanone. guidechem.comorgsyn.orggoogle.com This reaction involves heating a mixture of the lactone with concentrated hydrochloric acid, during which carbon dioxide evolves, and the intermediate 5-chloro-2-pentanone is distilled from the reaction mixture. orgsyn.org

Recent improvements on this route focus on enhancing efficiency and reducing environmental impact. As mentioned previously, one-step methods using ionic liquids and microwave heating have been developed to convert α-acetyl-γ-butyrolactone directly to this compound, bypassing the isolation of the chlorinated intermediate. patsnap.com Another patented method involves reacting α-acetyl-γ-butyrolactone in a fixed bed reactor with a metal halide catalyst at high temperatures. google.com

Homoallylic Alcohol Photooxygenation Routes

A review of the scientific literature indicates that the photooxygenation of homoallylic alcohols is not a synthetic route to this compound. Instead, the reverse is true: this compound is used as a starting material to prepare specific homoallylic alcohols, which are then used in photooxygenation reactions to synthesize other complex molecules. For example, certain homoallylic alcohols, which are readily accessible in two steps from this compound, undergo a highly regioselective reaction with singlet oxygen in a photooxygenation process. This reaction yields γ-hydroxyhydroperoxides, which can be further reacted to furnish compounds such as 1,2,4-trioxepanes and 1,2,4-trioxocanes. chemicalbook.com Therefore, in the context of homoallylic alcohol photooxygenation, this compound serves as a precursor rather than a product.

β-Amino Ketone and Vinyl Selenium Salt Methodologies

An advanced strategy for the synthesis of cyclopropane (B1198618) rings involves the use of vinyl selenones in Michael-Initiated Ring Closure (MIRC) reactions. researchgate.net In this methodology, the vinyl selenone acts as a potent Michael acceptor. The phenylselenonyl group (PhSeO₂) is strongly electron-withdrawing, which activates the double bond for conjugate addition by a nucleophile, such as an active methylene (B1212753) compound. researchgate.net

The general mechanism proceeds through the initial 1,4-addition of a carbanion to the vinyl selenone. This creates an intermediate enolate which then undergoes an intramolecular cyclization. The key to the ring formation is the excellent leaving group ability of the phenylselenonyl moiety, which is displaced by the enolate to form the three-membered ring. researchgate.net This process allows for the one-step synthesis of highly functionalized cyclopropyl carbonyl compounds. rsc.org

This method has been successfully applied to the synthesis of various cyclopropane derivatives. For instance, reactions with 2-substituted 1,3-dicarbonyl compounds yield corresponding 1,2-diacylcyclopropanes in good yields. rsc.org Furthermore, the strategy has been extended to asymmetric synthesis by using malonates bearing chiral auxiliaries like (-)-bornyl or (-)-mentyl groups, providing access to enantiomerically pure cyclopropanes after chromatographic separation. nih.gov

Methyl Vinyl Ketone and Methylene Iodide Reactions

The direct cyclopropanation of an α,β-unsaturated ketone like methyl vinyl ketone using methylene iodide is a plausible, though less commonly cited, route for the direct synthesis of this compound. This transformation would typically be accomplished via a Simmons-Smith or related reaction. The Simmons-Smith reaction involves an organozinc carbenoid, classically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, which adds a methylene (CH₂) group across a double bond. wikipedia.orgthermofisher.com

This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While the classic Simmons-Smith reaction can be expensive due to the cost of diiodomethane, modifications have been developed. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often increases reactivity and provides excellent results for unfunctionalized alkenes. wikipedia.orgthermofisher.com

Although the direct Simmons-Smith reaction on methyl vinyl ketone itself is not extensively documented for this specific purpose, the reaction is widely used in complex molecule synthesis where a Michael addition adduct of methyl vinyl ketone is subsequently cyclopropanated. For example, in a synthetic route toward the tricyclic core of daphnimacropodine B, an intermediate derived from a Michael addition with methyl vinyl ketone underwent a successful Simmons-Smith cyclopropanation using diiodomethane and diethylzinc. nih.gov

Derivatives from 5-Chloro-2-pentanone and Related Haloketones

One of the most established and practical methods for synthesizing this compound is through the intramolecular cyclization of γ-haloketones. The reaction starting from 5-chloro-2-pentanone is a classic example of this approach.

The synthesis involves treating 5-chloro-2-pentanone with a strong base, typically aqueous sodium hydroxide (B78521). The mechanism proceeds via the formation of an enolate at the carbon alpha to the carbonyl group. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 reaction to form the cyclopropane ring and eliminate the chloride ion.

A typical laboratory procedure involves the slow addition of 5-chloro-2-pentanone to a heated, concentrated solution of sodium hydroxide, followed by distillation of the resulting this compound. This method is robust and has been a reliable route for the preparation of the target compound for many years. Related haloketones, such as 5-bromo-2-pentanone, can also be used as substrates for this intramolecular cyclization, proceeding through the same mechanistic pathway.

Table 1: Synthesis of this compound from γ-Haloketones
Starting MaterialKey ReagentsReaction TypeProduct
5-Chloro-2-pentanoneSodium Hydroxide (NaOH)Intramolecular CyclizationThis compound
5-Bromo-2-pentanonePotassium Hydroxide (KOH)Intramolecular CyclizationThis compound

Synthesis of Deuterium-Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is crucial for studying reaction mechanisms, determining metabolic pathways, and understanding kinetic isotope effects (KIE). chem-station.com Replacing hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the rate of reactions involving C-H bond cleavage, providing invaluable mechanistic insights. chem-station.com

The synthesis of deuterium-labeled this compound can be achieved by employing deuterated starting materials or reagents in established synthetic routes. For example, in the synthesis from γ-haloketones, a deuterated version of 5-chloro-2-pentanone could be used. Selective deuteration of the precursor can be achieved through various methods, such as H-D exchange reactions catalyzed by transition metals like palladium. mdpi.com For instance, treating a suitable precursor with a deuterium source like D₂O in the presence of a catalyst can selectively replace specific protons with deuterium atoms. mdpi.com

Another approach involves using deuterated reagents in multicomponent reactions that build the core structure. beilstein-journals.org While a direct, documented synthesis specifically for deuterium-labeled this compound is not readily found, the principles of isotopic labeling are well-established. One could envision preparing a deuterated enaminone intermediate from a methyl ketone and a deuterated formate (B1220265) ester, which could then be further elaborated into the cyclopropane structure. nih.gov The choice of method depends on the desired position of the deuterium label(s) to effectively probe the specific mechanistic step under investigation.

Stereoselective Synthesis and Chiral Derivatives of Cyclopropyl Ketones

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for the synthesis of chiral building blocks, including cyclopropyl ketones. acs.org Chiral cyclopropanes are key pharmacophores, and advanced strategies now allow for their construction with high levels of diastereo- and enantioselectivity. rochester.edu

A powerful modern approach is chemoenzymatic synthesis. rochester.edu Researchers have developed an engineered variant of sperm whale myoglobin (B1173299) that functions as a biocatalyst for the highly stereoselective cyclopropanation of olefins. rochester.edu Using a diazoketone as a carbene donor, this biocatalyst can mediate the formation of chiral cyclopropyl ketones with excellent diastereo- and enantiomeric excesses (up to 99% ee). nih.gov This enzymatic method exhibits a broad substrate scope, accommodating various vinylarene and diazoketone derivatives. rochester.edu The resulting optically active cyclopropyl ketones can be chemically transformed into a diverse library of other valuable chiral scaffolds. acs.org

Table 2: Examples of Stereoselective Synthesis of Chiral Cyclopropyl Ketone Derivatives
MethodCatalyst/EnzymeKey ReactantsKey Features
Chemoenzymatic CyclopropanationEngineered Myoglobin Variant (e.g., Mb(H64V,V68G))Styrene (B11656) derivatives, Ethyl α-diazopyruvateExcellent enantioselectivity (>99% ee), broad substrate scope. nih.gov
Asymmetric CyclopropanationChiral Auxiliaries (e.g., (-)-bornyl)Malonates with chiral auxiliaries, Vinyl selenonesProvides access to enantiomerically pure compounds after separation. nih.gov

These advanced catalytic and biocatalytic methods represent the forefront of cyclopropane synthesis, enabling the efficient and precise construction of complex, stereodefined molecules for applications in medicine and materials science.

Reaction Mechanisms and Reactivity Studies of Cyclopropyl Methyl Ketone

Unraveling Cyclopropane (B1198618) Ring Reactivity and Strain Release

The inherent strain energy of the cyclopropane ring, estimated to be around 27.5 kcal/mol, is a driving force for a variety of ring-opening reactions. The presence of the adjacent ketone group further activates the ring, making it susceptible to cleavage under various conditions. This activation arises from the electronic communication between the bent orbitals of the cyclopropane ring and the π-system of the carbonyl group.

The cleavage of the C-C bonds within the cyclopropane ring of cyclopropyl (B3062369) methyl ketone can be initiated by a range of reagents and conditions, leading to the formation of linear, functionalized products. These reactions are powerful tools in synthetic chemistry for accessing complex molecular architectures from a readily available starting material.

One notable approach involves the use of transition metals. For instance, nickel-catalyzed cross-coupling reactions with organozinc reagents and chlorotrimethylsilane (B32843) result in the ring-opened 1,3-difunctionalized products. chemrxiv.org Mechanistic studies suggest that a reduced (tpy•–)NiI species activates the C–C bond through a concerted, asynchronous ring-opening transition state, forming an alkylnickel(II) intermediate that can then engage in cross-coupling. chemrxiv.org This method provides access to γ-alkenyl and aryl silyl (B83357) enol ethers, which are challenging to synthesize via traditional conjugate addition methods. chemrxiv.org

Reductive ring-opening can also be achieved using dissolving metals. The reduction of conjugated cyclopropyl ketones with lithium in liquid ammonia (B1221849) leads to the cleavage of the cyclopropane ring. acs.org The regioselectivity of this cleavage is influenced by both steric and electronic factors. For instance, in the absence of significant steric hindrance, the C-C bond that breaks is the one that leads to the formation of the more thermodynamically stable carbanion intermediate. acs.org

The following table summarizes selected ring-opening reactions of cyclopropyl ketones:

Reagent/CatalystCo-reactantProduct TypeReference
(tpy)Ni / TMSClOrganozinc reagentγ-Alkenyl/Aryl silyl enol ether chemrxiv.org
Trimethylaluminum / Ni(acac)₂-Ring-opened methylated product oup.com
Lithium / Liquid Ammonia-Reductively cleaved ketone acs.org

The electronic conjugation between the cyclopropane ring and the carbonyl group allows for reactivity that is analogous to that of α,β-unsaturated systems. This "homo-conjugate" addition involves the nucleophilic attack at the β-carbon of the cyclopropane ring, leading to ring opening.

This pathway is prominently observed in Brønsted acid-catalyzed hydroarylation reactions. rsc.org In the presence of a strong acid like triflic acid (TfOH) in hexafluoroisopropanol (HFIP), the ketone oxygen is protonated. rsc.org This protonation activates the cyclopropyl ketone for a nucleophilic attack by an arene, proceeding through a homo-conjugate addition mechanism to yield a linear product. rsc.orgresearchgate.net DFT calculations have supported this pathway, indicating that the protonated ketone has significant enol character, which facilitates the ring-opening. rsc.org

Organocopper reagents are also known to participate in homo-conjugate addition reactions with cyclopropanes, a transformation that has been applied in the synthesis of prostanoids. nih.gov This reactivity highlights the ability of the cyclopropane ring in cyclopropyl ketones to act as a latent 1,3-dipole equivalent. The general mechanism involves the attack of the nucleophile on one of the carbons of the cyclopropane ring, with concomitant cleavage of the distal C-C bond, driven by the release of ring strain.

Carbonyl Group Reactivity and Transformations

While the cyclopropane ring offers a unique avenue for reactivity, the carbonyl group of cyclopropyl methyl ketone undergoes the typical transformations expected of a ketone. These include nucleophilic additions, reductions, and condensation reactions. The proximity of the cyclopropyl group can, in some cases, influence the stereochemical outcome or the rate of these reactions.

The carbonyl carbon in this compound is electrophilic due to the polarization of the C=O bond, making it a target for a wide array of nucleophiles. chemistrysteps.commasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. libretexts.org This is followed by protonation of the resulting alkoxide to yield the alcohol product. libretexts.org

These additions can be catalyzed by either acid or base. oxfordsciencetrove.com Acid catalysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com Base-catalyzed additions often involve the deprotonation of a nucleophile to increase its reactivity.

An example of a nucleophilic addition is the reaction with cyanide, typically from a source like HCN with a catalytic amount of base, to form a cyanohydrin. youtube.com The reaction proceeds through the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the intermediate alkoxide. youtube.com

The ketone functionality of this compound can be reduced to a secondary alcohol, cyclopropyl methyl carbinol. This transformation can be achieved using a variety of reducing agents commonly employed for ketone reduction.

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition fashion. The resulting alkoxide is then protonated during the workup to afford the alcohol.

It is important to select reaction conditions that selectively reduce the ketone without inducing the opening of the cyclopropane ring. While dissolving metal reductions can lead to ring cleavage, hydride reductions are generally chemoselective for the carbonyl group. acs.org Controlled-potential reduction has also been studied as a method for the reduction of cyclopropyl ketones. acs.org

The following table provides a summary of common reducing agents for ketones:

Reducing AgentTypical SolventProduct
Sodium borohydride (NaBH₄)Methanol, Ethanol (B145695)Secondary alcohol
Lithium aluminum hydride (LiAlH₄)Diethyl ether, THFSecondary alcohol

The α-protons of the methyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation.

Base-catalyzed condensation of this compound with various aldehydes, particularly aromatic aldehydes, has been reported to produce α,β-unsaturated cyclopropyl ketones. rsc.org For instance, reaction with benzaldehyde (B42025) in the presence of sodium hydroxide (B78521) in dilute ethanol yields cyclopropyl styryl ketone. rsc.org The reaction proceeds through the formation of a ketol intermediate, which may then dehydrate to form the conjugated enone. rsc.org Condensations with aliphatic aldehydes can sometimes result in the isolation of the intermediate ketols or mixtures of ketols and the unsaturated ketones. rsc.org

These condensation reactions demonstrate the ability of the methyl group adjacent to the carbonyl to participate in carbanion formation, a classic reactivity pattern for ketones that is well-preserved in the this compound system. rsc.org

Influence of Substituents on Reactivity Profiles

The reactivity of this compound is significantly influenced by the nature and position of substituents on both the cyclopropyl ring and the ketonic side chain. These substituents can alter the electronic properties and steric environment of the molecule, thereby dictating the pathway and rate of its transformations, particularly in reactions involving the characteristic ring-opening of the three-membered ring.

Research into the reactivity of substituted cyclopropyl ketones has shown that both electron-donating and electron-withdrawing groups can participate in various transformations. In photocatalytic [3+2] cycloadditions, for instance, aryl cyclopropyl ketones demonstrate considerable tolerance for electronic perturbation. The aryl moiety can accommodate both electron-rich and electron-deficient substituents, leading to the formation of cyclopentane (B165970) products in good yield and with high enantioselectivity nih.gov. Similarly, in nucleophilic substitution reactions, a range of aryl cyclopropyl ketones bearing either electron-donating or electron-withdrawing groups can undergo efficient and selective transformations to yield products like γ-bromo ketones.

The position of the substituent is also critical. In the aforementioned [3+2] cycloadditions, substituents on the aryl ring at the 3-position have a minimal impact on the reaction's selectivity. However, substituents at the 2-position have a significant detrimental effect, which is thought to be due to steric hindrance with the chiral Lewis acid catalyst coordinating to the ketone nih.gov. Furthermore, substitution on the cyclopropane ring itself plays a crucial role. For example, geminal dialkyl substituents at the β-position of the cyclopropyl ring can lead to excellent enantioselectivity in certain cycloadditions nih.gov.

The type of substituent attached to the carbonyl group (e.g., alkyl vs. aryl) also modulates reactivity. Computational studies have compared the kinetics of SmI₂-catalyzed coupling reactions for different cyclopropyl ketones. These studies revealed that the activation barrier for phenyl cyclopropyl ketone is slightly lower than that for cyclohexyl cyclopropyl ketone, which aligns with experimental observations that aryl cyclopropyl ketones are generally more reactive in these transformations than their alkyl counterparts acs.org.

In the context of Brønsted acid-catalyzed ring-opening hydroarylation, the substituent on the ketone directly impacts the reaction rate. A comparative study monitored the reaction of various cyclopropyl ketones with 1,3,5-trimethoxybenzene (B48636) (1,3,5-TMB). The results indicated that this compound reacts significantly faster than cyclopropyl phenyl ketone, which in turn is faster than cyclopropyl 4-methoxyphenyl (B3050149) ketone nih.govresearchgate.net. This suggests that electron-donating groups on the aromatic ring can slow down the reaction, which can be rationalized by the stabilization of the protonated ketone, making it less reactive if this is the resting state of the catalyst nih.gov.

Comparison of Relative Reaction Rates for Substituted Cyclopropyl Ketones in Reaction with 1,3,5-TMB at 65 °C nih.govresearchgate.net
Cyclopropyl Ketone DerivativeSubstituent on CarbonylRelative ReactivityConversion (%) at ~100 min
This compoundMethyl (-CH₃)Fastest~100%
Cyclopropyl phenyl ketonePhenyl (-C₆H₅)Intermediate~60%
Cyclopropyl 4-methoxyphenyl ketone4-Methoxyphenyl (-C₆H₄-OCH₃)Slowest~40%

Reaction Kinetics and Thermodynamics of this compound Transformations

The unique strained-ring structure of this compound governs the kinetics and thermodynamics of its chemical transformations. The release of ring strain, estimated at approximately 27.5 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. However, the kinetic feasibility of these reactions is dictated by the activation energy of the specific pathway.

Reaction Kinetics:

Kinetic studies often focus on the rate-determining step of a reaction. For transformations involving cyclopropyl ketones, this can be the initial single-electron transfer (SET), C-C bond cleavage, or intermolecular bond formation.

In the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones with styrenes, a kinetic isotope effect (KIE) was measured to probe the mechanism. The inverse secondary KIE (kH/kD = 0.78) observed when using deuterium-labeled styrene (B11656) is consistent with a rate-limiting intermolecular C-C bond-forming step, which involves a change in hybridization at the reaction center from sp² to sp³ nih.gov.

Cyclohexyl dimethylcyclopropyl ketone: ΔG‡ = 25.4 kcal/mol acs.orgnih.gov

Phenyl dimethylcyclopropyl ketone: ΔG‡ = 24.6 kcal/mol acs.org

This small difference in activation energy corresponds to a 3.5-fold faster reaction rate for the phenyl-substituted ketone compared to its cyclohexyl counterpart, consistent with experimental observations acs.org.

The kinetics of the ring-opening of the cyclopropylcarbinyl radical, a key intermediate in many reactions of cyclopropyl ketones, have also been studied extensively. Ab initio molecular orbital calculations predict a barrier height for this unimolecular rearrangement that is in good agreement with experimental data. Experimental measurements for the parent cyclopropylcarbinyl radical have determined an activation energy (Ea) of 7.0-7.3 kcal/mol and a pre-exponential factor (log A) of 12.85, indicating a very rapid ring-opening process wayne.edu.

Calculated Activation Barriers for Cyclopropyl Ketone Transformations
Reactant/SystemTransformationParameterValue (kcal/mol)Reference
Cyclohexyl dimethylcyclopropyl ketoneSmI₂-catalyzed couplingΔG‡25.4 acs.orgnih.gov
Phenyl dimethylcyclopropyl ketoneSmI₂-catalyzed couplingΔG‡24.6 acs.org
Cyclopropylcarbinyl radicalRing-openingEa (experimental)7.0 - 7.3 wayne.edu
This compound + 1,3,5-TMBBrønsted acid-catalyzed hydroarylationΔG‡ (relative)Lowest nih.gov
Cyclopropyl dimethyl ester + 1,3,5-TMBBrønsted acid-catalyzed hydroarylationΔG‡ (relative)1.2 higher than ketone nih.gov

Thermodynamics:

In reaction pathways, the relative energies of intermediates are crucial. During the ring-opening of aryl cyclopropyl ketones, the process can be endergonic and reversible, leading to the formation of a ketyl radical intermediate nih.gov. The stability of this radical intermediate is a key thermodynamic factor. For instance, gem-dialkyl substitution on the cyclopropyl ring is known to stabilize the resulting radical, thereby promoting reaction efficiency acs.org.

In the tandem Heck–ring-opening of cyclopropyldiol derivatives, DFT calculations revealed that the potential energy surface for C₁–C₂ bond cleavage is consistently lower than that for C₁–C₃ cleavage. The difference in the transition state free energies for the two pathways was found to be 5.2 kcal/mol, which thermodynamically explains the complete regioselectivity observed in the experiment acs.org. This highlights how subtle differences in the thermodynamic stability of transition states can exert absolute control over reaction outcomes.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While various methods exist for the synthesis of cyclopropyl (B3062369) methyl ketone, future research will likely prioritize the development of more sustainable and economically viable routes. Current industrial preparations often involve multi-step processes that may utilize hazardous reagents or generate significant waste.

A promising direction is the utilization of readily available and renewable starting materials. For instance, a patented method proposes the synthesis of cyclopropyl methyl ketone from 2-methylfuran (B129897), a biomass-derived chemical. google.com This process involves a one-pot hydrogenation-hydrolysis, followed by chlorination and a ring-closing reaction. google.com The high atom economy and use of a green starting material make this an attractive area for further optimization. google.com

Future investigations could focus on:

Catalytic C-H Activation: Direct cyclopropanation of acetone (B3395972) or its enol equivalents with a C1 source would represent an ideal, atom-economical synthesis. Research into catalysts that can mediate such a transformation is a significant long-term goal.

Flow Chemistry: Implementing continuous flow processes for existing or new synthetic routes could offer improved safety, efficiency, and scalability, minimizing reaction volumes and improving heat and mass transfer.

Biocatalysis: Engineering enzymes to catalyze the formation of the cyclopropyl ring in this compound from simple precursors could provide a highly selective and environmentally benign synthetic route.

A comparison of existing and potential future synthetic strategies is outlined below:

Synthetic Approach Starting Materials Key Steps Advantages Areas for Future Research
Current Industrial Methods α-acetyl-γ-butyrolactoneCleavage reactionEstablished processHigh temperatures, potential for byproducts
From 2-Methylfuran google.com2-MethylfuranHydrogenation-hydrolysis, chlorination, cyclizationUses renewable feedstock, high atom economyCatalyst optimization, process intensification
From Acetoacetate google.comAcetoacetate, 1,2-dihaloethanePhase-transfer catalysis, cyclization, decarboxylationGreen and low-toxicity raw materialsCatalyst and solvent recycling efficiency
Future Biocatalytic Route Simple sugars, glycerolEnzymatic conversionHigh selectivity, mild conditions, sustainableEnzyme discovery and engineering
Future C-H Activation Route Acetone, C1 sourceDirect catalytic cyclopropanationMaximum atom economy, reduced stepsCatalyst design and discovery

Exploration of New Catalytic Systems for this compound Transformations

The reactivity of the carbonyl group and the strained cyclopropyl ring in this compound makes it a versatile substrate for various catalytic transformations. Future research will undoubtedly uncover new catalytic systems to exploit this reactivity in novel ways.

Areas of particular interest include:

Asymmetric Catalysis: Developing highly enantioselective catalytic methods for reactions involving this compound is crucial for its application in the synthesis of chiral drugs and agrochemicals. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed, but expanding the scope and efficiency of such transformations remains a key objective. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. Further exploration of photoredox-catalyzed ring-opening and functionalization reactions of this compound could lead to new synthetic pathways.

Dual Catalysis: Combining different catalytic modes, such as a chiral Lewis acid with a transition metal photoredox catalyst, has shown promise for achieving high stereocontrol in photocycloadditions. nih.gov Expanding this dual-catalyst strategy to other transformations of this compound is a promising avenue for research.

Biocatalysis: Hemoprotein-based biocatalysts have been shown to catalyze the cyclopropanation of olefins to produce cyclopropyl ketones. researchgate.net Future work could focus on engineering these enzymes for enhanced substrate scope, stereoselectivity, and stability, as well as their application in the reverse reaction—selective ring-opening.

Catalytic System Transformation Potential Advantages Future Research Focus
Transition Metal Catalysis (Pd, Ni, Rh, Cu) Cross-coupling, ring-opening, cycloadditionBroad substrate scope, diverse reactivityLigand design for improved selectivity, new reaction discovery
Photoredox Catalysis [3+2] Cycloaddition, C-H functionalizationMild reaction conditions, use of visible lightDevelopment of new photocatalysts, expansion of reaction scope
Organocatalysis Asymmetric reductions, aldol (B89426) reactionsMetal-free, environmentally benignDesign of more efficient and selective catalysts
Biocatalysis Asymmetric reduction, cyclopropanationHigh stereoselectivity, green reaction mediaEnzyme engineering for broader applicability and improved robustness

Advanced Mechanistic Studies on Cyclopropyl Ring Opening and Functionalization

A deeper understanding of the mechanisms governing the ring-opening and functionalization of this compound is essential for the rational design of new reactions and catalysts. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, and controlling the regio- and stereoselectivity of this process is a central challenge.

Future mechanistic studies will likely involve a synergistic approach combining experimental and computational methods:

In-situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled substrates can provide definitive evidence for proposed reaction mechanisms, such as the pathways of bond cleavage and formation.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. acs.orgnih.gov Future studies will employ more advanced computational models to accurately predict transition state energies, reaction pathways, and the origins of selectivity in transformations of this compound. acs.orgnih.gov These calculations can shed light on the subtle electronic and steric factors that control whether a reaction proceeds via a radical, ionic, or concerted pathway. acs.orgnih.gov

Key mechanistic questions to be addressed include:

The precise role of the catalyst in activating the cyclopropyl ring and directing the stereochemical outcome of the reaction.

The factors that govern the competition between different possible ring-opening pathways (e.g., cleavage of the C1-C2 vs. C2-C3 bond).

The nature of the key intermediates involved in these transformations, such as radical anions or zwitterions. nih.gov

Expanding Applications in Drug Discovery and Agrochemical Innovation

This compound is a well-established building block in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com The cyclopropyl group is often incorporated into bioactive molecules to enhance their potency, metabolic stability, and other pharmacokinetic properties. acs.org

Future research in this area will focus on:

Novel Scaffolds: Using this compound as a starting point for the synthesis of novel, complex molecular scaffolds that can be screened for biological activity against a wide range of therapeutic targets. Its ability to undergo [3+2] cycloadditions, for instance, allows for the construction of densely substituted cyclopentane (B165970) structures. nih.gov

Fragment-Based Drug Discovery: The cyclopropyl ketone moiety itself can be considered a valuable fragment for use in fragment-based drug discovery programs. Identifying proteins that bind to this fragment could be the starting point for the development of new classes of drugs.

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond. Further research will explore the systematic use of this compound derivatives to fine-tune the properties of existing drugs and agrochemicals.

New Agrochemicals: The development of new fungicides, herbicides, and insecticides based on the this compound scaffold is an ongoing area of research. chemicalbook.com A key focus will be on developing compounds with novel modes of action to combat the growing problem of resistance to existing agrochemicals.

Compound Class Application Role of this compound Examples
Pharmaceuticals Anti-HIVKey intermediate in synthesisEfavirenz
Pharmaceuticals PDE4 InhibitorsChemical reagent in synthesisRoflumilast (structurally related)
Agrochemicals FungicidesImportant intermediateCyprodinil, Cyproconazole
Agrochemicals HerbicidesIntermediate for synthesisIsoxaflutole

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work will be a driving force in future research on this compound. This integrated approach allows for a more efficient and targeted discovery of new reactions, catalysts, and applications.

Key areas for this integrated approach include:

Catalyst Design: Computational methods can be used to screen virtual libraries of potential catalysts for their ability to promote a desired transformation of this compound. The most promising candidates can then be synthesized and tested experimentally.

Reaction Prediction: Machine learning algorithms, trained on large datasets of known chemical reactions, could be used to predict the outcome of new reactions involving this compound, accelerating the discovery of novel synthetic methodologies.

Understanding Structure-Activity Relationships: In the context of drug discovery and agrochemical development, computational docking and molecular dynamics simulations can be used to predict how molecules derived from this compound will bind to their biological targets. This information can then be used to guide the synthesis of more potent and selective compounds. Experimental and computational studies on the conformational properties of molecules are crucial in this regard. nih.gov

This iterative cycle of computational prediction followed by experimental validation will undoubtedly lead to a more profound understanding of the chemistry of this compound and a more rapid translation of this knowledge into practical applications.

Q & A

Q. What are the primary synthetic routes for cyclopropyl methyl ketone (CMK), and how are they optimized for laboratory-scale preparation?

CMK is synthesized via four main strategies: (1) ketone-based cyclopropanation, (2) ester-to-ketone transformations, (3) alcohol oxidation, and (4) furan ring-opening reactions. For example, ketone precursors undergo cyclopropanation using reagents like diazomethane, while esters are hydrolyzed and decarboxylated to yield CMK. Post-synthesis, purification involves liquid-liquid extraction (e.g., dichloromethane/water) and fractional distillation. Key challenges include minimizing side reactions (e.g., over-cyclopropanation) and improving yield (typically 40–60%) by optimizing reaction time, temperature, and catalyst loading .

Q. How is CMK characterized using spectroscopic and computational methods?

  • UV-Vis spectroscopy : CMK exhibits an n→π* transition at λmax = 277.5 nm (log ε = 1.26 in n-hexane) and a higher-energy π→π* transition near 175 nm in the gas phase .
  • Conformational analysis : Computational studies (e.g., ab initio methods) identify two stable conformers: the global s-cis (energy minimum) and a local s-trans conformation. Torsional parameters derived from these studies inform molecular mechanics models .
  • NMR : The cyclopropane ring protons resonate as a multiplet near δ 0.5–1.5 ppm, while the methyl ketone group appears as a singlet at δ 2.1–2.3 ppm.

Q. What are the standard protocols for derivatizing CMK into bioactive intermediates?

CMK is oxidized to cyclopropanecarboxylic acid using sodium hypobromite (NaOBr) under mild conditions (20–25°C, 12–24 hrs). The reaction proceeds via nucleophilic attack on the ketone carbonyl, followed by decarboxylation. Yields exceed 70% with careful pH control (pH 10–12) to avoid over-oxidation .

Q. What safety precautions are critical when handling CMK in laboratory settings?

CMK is flammable (flash point ≈ 35°C) and requires ventilation to prevent vapor accumulation. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can nickel-catalyzed [3+2] cycloadditions of CMK with alkynes be leveraged to synthesize cyclopentene derivatives?

CMK reacts with terminal alkynes (e.g., 2-butyne) in the presence of [Ni(cod)2] (10 mol%) and AlMe3 (100 mol%) in THF at room temperature. The mechanism involves oxidative addition of CMK to Ni(0), forming a six-membered oxa-nickelacycle intermediate. This intermediate undergoes alkyne insertion and reductive elimination to yield cyclopentenes with >80% regioselectivity. Key parameters include steric effects of the cyclopropane ring and alkyne electronic properties .

Q. What role does conformational flexibility play in CMK’s reactivity in annulation reactions?

The s-cis conformation of CMK enables orbital overlap between the cyclopropane Walsh orbitals and the ketone’s π* system, stabilizing transition states in annulation reactions. For example, enol ethers of CMK undergo thermal [3,3]-sigmatropic rearrangements to form cyclopentanones, with regioselectivity dictated by substituent effects on the cyclopropane ring .

Q. How do organoaluminum reagents enhance CMK’s reactivity in transition-metal-catalyzed transformations?

AlMe3 acts as a Lewis acid to polarize the C=O bond of CMK, facilitating oxidative addition to Ni(0). It also stabilizes nickelacycle intermediates, preventing premature decomposition. In [3+2] cycloadditions, AlMe3> increases reaction rates by 3–5-fold compared to ligand-free systems .

Q. What computational strategies are used to model CMK’s electronic structure and excited-state dynamics?

Second-order perturbation theory and MINDO/2 calculations reveal that CMK’s bathochromic UV shifts (e.g., λmax = 282.5 nm upon methylation) arise from conformational changes (bisected → planar). These models also predict excited-state charge-transfer interactions between the cyclopropane and ketone moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.